1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene is a useful research compound. Its molecular formula is C13H10F5NO4S2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Direct Amination and Synthetic Applications
Direct amination of nitro(pentafluorosulfanyl)benzenes, including variants similar to the specified compound, has been demonstrated to yield anilines, which are precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles. These findings reveal the versatility of pentafluorosulfanyl-substituted benzene derivatives in synthesizing nitrogen-containing heterocycles, highlighting their potential utility in developing new materials and bioactive molecules (Pastýříková et al., 2012).
Vicarious Nucleophilic Substitution Reactions
Research has shown that vicarious nucleophilic substitutions (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions lead to the formation of substituted benzene derivatives. This method enables the introduction of diverse functional groups into the pentafluorosulfanyl benzene framework, expanding the toolkit for synthesizing pentafluorosulfanyl-substituted aromatic compounds with potential applications in medicinal chemistry and material sciences (Beier et al., 2011).
Hydroxylation and Amino Substitution
Hydroxylation of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen leads to phenols, which can be further reduced to amino(pentafluorosulfanyl)phenols. These methodologies provide access to functionalized aromatic compounds that can serve as intermediates for further chemical transformations (Beier & Pastýříková, 2011).
Synthesis of Heterocycles
The synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines via the Davis reaction showcases the application of nitro(pentafluorosulfanyl)benzenes in heterocyclic chemistry. This research illustrates the potential of pentafluorosulfanyl-substituted benzenes in constructing complex heterocyclic frameworks, which are prevalent in pharmaceutical agents and organic materials (Beier & Pastýříková, 2013).
Electrophilic Arylation
Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides provides a straightforward approach to SF5-containing aryl derivatives. This method highlights the ease of introducing the pentafluorosulfanyl group into aromatic compounds, potentially useful for developing novel materials and bioactive molecules with enhanced properties (Wang et al., 2013).
Properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZKQSJKGKUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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